molecular formula C9H11BrO B8649314 3-Bromo-2,4,5-trimethylphenol CAS No. 54344-94-4

3-Bromo-2,4,5-trimethylphenol

Cat. No.: B8649314
CAS No.: 54344-94-4
M. Wt: 215.09 g/mol
InChI Key: FUYAOUHCDUMHGW-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trimethylphenol is a brominated aromatic compound characterized by a phenolic hydroxyl group at the 1-position, with bromine at the 3-position and methyl groups at the 2-, 4-, and 5-positions.

Properties

CAS No.

54344-94-4

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

3-bromo-2,4,5-trimethylphenol

InChI

InChI=1S/C9H11BrO/c1-5-4-8(11)7(3)9(10)6(5)2/h4,11H,1-3H3

InChI Key

FUYAOUHCDUMHGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Group Effects

The following table highlights key structural analogs and their differences:

Compound Name Substituents Molecular Formula Key Properties/Applications
3-Bromo-2,4,5-trimethylphenol Br (3-), CH₃ (2,4,5-), OH (1-) C₁₀H₁₃BrO Not explicitly reported; inferred antimicrobial potential based on bromophenol analogs
3-Bromo-2,4,6-trimethylphenylmethanol Br (3-), CH₃ (2,4,6-), CH₂OH (1-) C₁₀H₁₃BrO Hydroxymethyl group enhances polarity; used in synthetic intermediates
Mebrofenin (N-(3-bromo-2,4,6-trimethyl-acetanilide)iminodiacetic acid) Br (3-), CH₃ (2,4,6-), acetanilide, iminodiacetic acid C₁₄H₁₇BrN₂O₄ Liver imaging agent; lipophilic due to acetanilide
3-Bromo-2,6-dihydroxyacetophenone Br (3-), OH (2,6-), COCH₃ (1-) C₈H₇BrO₃ Antibacterial activity; polar hydroxyl groups enhance solubility
Key Observations:
  • Substituent Position: The placement of bromine and methyl groups significantly affects steric hindrance and electronic distribution. For example, 3-Bromo-2,4,6-trimethylphenylmethanol () shares a similar substitution pattern but replaces the phenolic hydroxyl with a hydroxymethyl group, altering its polarity and reactivity.
  • Functional Groups: Mebrofenin () incorporates an acetanilide group, increasing lipophilicity and making it suitable for biomedical applications, whereas phenolic hydroxyls in 3-Bromo-2,6-dihydroxyacetophenone () enhance water solubility and antibacterial efficacy.

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